Indium, tris(4-methoxyphenyl)-
Description
Specific Significance of Tris(aryl)indium Complexes
Tris(aryl)indium complexes are a subclass of organoindium compounds that have demonstrated considerable utility in organic synthesis, particularly in cross-coupling reactions. These reagents can participate in a wide range of transition-metal-mediated processes to form new carbon-carbon bonds. nih.gov They are recognized for being environmentally benign as they are stable in the presence of air and moisture. nih.gov
A significant application of tris(aryl)indium reagents is in palladium-catalyzed cross-coupling reactions with vinyl and aryl triflates or iodides. acs.orgacs.org These reactions are atom-efficient, a desirable characteristic in green chemistry. nih.gov However, the reactivity of these complexes can be influenced by steric hindrance. For example, sterically hindered arylindiums like tris(2-tolyl)indium or tris(1-naphthyl)indium have shown negligible yields in certain coupling reactions even under forcing conditions. nih.gov
The preparation of tris(aryl)indium reagents is often performed in situ for subsequent reactions. For instance, they can be generated and then used in sequential reactions, such as an indium-mediated aldehyde allylation followed by a palladium-catalyzed cross-coupling reaction to synthesize aryl-substituted homoallylic alcohols. nih.gov
Research Trajectories for Indium, tris(4-methoxyphenyl)- within Organometallic Chemistry
Current research involving indium compounds is diverse, extending into materials science and catalysis. researchgate.net Organoindium compounds are being explored for their applications in creating thin films and in nanotechnology. wiley.com Specifically, indium(III) compounds are investigated for their catalytic activities in various organic transformations. rsc.org
The unique electronic properties of the In(III) cation, including its large ionic radius and ability to form strong coordination bonds with elements like oxygen, nitrogen, and sulfur, make it a subject of ongoing study. rsc.org These properties are being harnessed in the development of metal-organic frameworks (MOFs) with potential applications in chemical sensing, catalysis, and gas adsorption and separation. rsc.org
While specific research trajectories for Indium, tris(4-methoxyphenyl)- are not extensively detailed in the provided search results, the broader trends in organoindium chemistry suggest potential areas of investigation. Research could focus on its application as a precursor for indium-based materials, such as indium oxide or indium tin oxide (ITO), which are used in transparent conductive coatings for flat-panel displays. wikipedia.org Its utility as a catalyst or reagent in novel organic transformations, particularly those leveraging the electronic effects of the methoxy-substituted aryl groups, also represents a viable research direction. Further studies into its structural and reactive properties, including detailed X-ray crystallographic analysis and computational studies, would provide a more comprehensive understanding of this specific compound and inform its future applications. researchgate.netresearchgate.net
Properties
CAS No. |
58448-05-8 |
|---|---|
Molecular Formula |
C21H21InO3 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
tris(4-methoxyphenyl)indigane |
InChI |
InChI=1S/3C7H7O.In/c3*1-8-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
InChI Key |
XZVXTXSABHOPAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[In](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Indium, Tris 4 Methoxyphenyl
Pathways for the Synthesis of Triorganoindium Compounds
The synthesis of triorganoindium compounds, such as Indium, tris(4-methoxyphenyl)-, can be achieved through several established routes in organometallic chemistry. These methods primarily involve the reaction of an indium(III) halide with a potent organometallic nucleophile or the direct reaction of indium metal with an organic halide.
Alkylation of Indium(III) Halides Utilizing Organolithium Reagents
A prevalent method for the formation of the indium-carbon bond is the reaction of an indium(III) halide, typically indium(III) chloride (InCl₃) or indium(III) bromide (InBr₃), with an organolithium reagent. In the case of Indium, tris(4-methoxyphenyl)-, the corresponding organolithium reagent, (4-methoxyphenyl)lithium, is required. This reagent is typically prepared in situ from 4-bromoanisole or 4-chloroanisole and a strong lithium base like n-butyllithium or by direct lithiation.
The general reaction scheme involves the stoichiometric reaction of three equivalents of the organolithium reagent with one equivalent of the indium(III) halide in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the reaction of the highly reactive organolithium species with oxygen or moisture.
General Reaction: 3 (4-CH₃OC₆H₄)Li + InX₃ → In(C₆H₄OCH₃-4)₃ + 3 LiX (X = Cl, Br)
The reaction progress can be monitored by techniques such as NMR spectroscopy, and the product is typically isolated after aqueous work-up and purification by crystallization or chromatography.
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |
| (4-methoxyphenyl)lithium | Indium(III) chloride | Diethyl ether | Anhydrous, Inert atmosphere | Indium, tris(4-methoxyphenyl)- |
| (4-methoxyphenyl)lithium | Indium(III) bromide | Tetrahydrofuran | Anhydrous, Inert atmosphere | Indium, tris(4-methoxyphenyl)- |
Synthetic Routes Involving Organomagnesium Reagents
Similar to organolithium reagents, organomagnesium reagents, commonly known as Grignard reagents, are effective for the arylation of indium(III) halides. The Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared by the reaction of 4-bromoanisole with magnesium metal in an ethereal solvent. nih.gov
The subsequent reaction with an indium(III) halide follows a similar stoichiometry to the organolithium route, yielding the desired triorganoindium compound. This method can sometimes offer advantages in terms of functional group tolerance and milder reaction conditions compared to the organolithium pathway.
General Reaction: 3 (4-CH₃OC₆H₄)MgBr + InCl₃ → In(C₆H₄OCH₃-4)₃ + 3 MgBrCl
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |
| 4-methoxyphenylmagnesium bromide | Indium(III) chloride | Tetrahydrofuran | Anhydrous, Inert atmosphere | Indium, tris(4-methoxyphenyl)- |
| 4-methoxyphenylmagnesium bromide | Indium(III) bromide | Diethyl ether | Anhydrous, Inert atmosphere | Indium, tris(4-methoxyphenyl)- |
An efficient one-pot procedure for the direct preparation of triorganoindium reagents from organic halides has been reported, which involves the insertion of magnesium in the presence of InCl₃ and LiCl. wikipedia.org This method provides good yields from functionalized aryl bromides at room temperature in THF. wikipedia.org
Oxidative Addition Reactions with Indium Metal
The direct reaction of an organic halide with indium metal, in a process known as oxidative addition, presents another synthetic avenue to organoindium compounds. nih.gov For the synthesis of Indium, tris(4-methoxyphenyl)-, this would involve the reaction of 4-bromoanisole or 4-iodoanisole with indium metal. This reaction typically requires activation of the indium metal and elevated temperatures. The initial products are often organoindium halides, such as (4-methoxyphenyl)indium dihalide, which can then undergo further reaction or disproportionation to form the triorganoindium species.
The treatment of aryl iodides with indium metal in the presence of lithium chloride has been shown to form organoindium reagents capable of participating in cross-coupling reactions. libretexts.org This direct method is highly desirable as it avoids the use of highly reactive organolithium or Grignard reagents. libretexts.org
General Reaction: 3 (4-CH₃OC₆H₄)X + 2 In → In(C₆H₄OCH₃-4)₃ + InX₃ (X = Br, I)
Synthesis and Modification of Coordination Complexes Incorporating Indium, tris(4-methoxyphenyl)- Moieties
Triorganoindium compounds are Lewis acidic and can form stable coordination complexes with a variety of Lewis basic ligands. These complexes can exhibit enhanced stability and modified reactivity compared to the parent organoindium compound.
Complexation with Lewis Basic Ligands (e.g., DMAP)
Indium, tris(4-methoxyphenyl)- can react with Lewis bases, such as 4-(dimethylamino)pyridine (DMAP), to form stable, often crystalline, adducts. The lone pair of electrons on the pyridine nitrogen of DMAP coordinates to the electron-deficient indium center. This complexation can increase the stability of the triorganoindium compound, making it easier to handle and store.
The formation of these adducts is typically achieved by mixing the triorganoindium compound and the Lewis basic ligand in an appropriate solvent, from which the complex can be isolated by crystallization. The stoichiometry of the complex, most commonly 1:1, can be determined by elemental analysis and spectroscopic methods.
| Organoindium Compound | Lewis Base | Solvent | Product |
| Indium, tris(4-methoxyphenyl)- | 4-(dimethylamino)pyridine (DMAP) | Toluene | In(C₆H₄OCH₃-4)₃ |
Ligand Exchange and Functionalization Strategies
Ligand exchange reactions in organoindium complexes offer a pathway to modify the coordination sphere of the indium center and to introduce new functionalities. chemguide.co.ukorganic-chemistry.org In a complex such as In(C₆H₄OCH₃-4)₃, the DMAP ligand could potentially be displaced by a different, stronger Lewis base. The equilibrium of this exchange is dictated by the relative Lewis basicities of the ligands and the steric environment around the indium atom.
Furthermore, the aryl groups attached to the indium atom can be considered as nucleophilic synthons in various cross-coupling reactions. While the primary focus of this section is on the coordination chemistry, it is important to note that the functionalization of the 4-methoxyphenyl (B3050149) groups themselves, either before or after incorporation into the indium complex, can provide a route to more complex organoindium structures. However, direct functionalization of the coordinated aryl group can be challenging and may lead to cleavage of the indium-carbon bond.
Research into the functionalization of aryl indium reagents has demonstrated their utility in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. wikipedia.org These reactions showcase the potential of organoindium compounds as versatile reagents in organic synthesis.
Preparation of Related Indium Complexes with Methoxyphenyl-Substituted Ligands
The synthesis of indium complexes with ligands containing methoxyphenyl substituents is of interest for tuning the electronic and steric properties of the resulting materials. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity and coordination chemistry of the indium center.
The direct synthesis of Indium, tris(4-methoxyphenyl)- through the reaction of an indium(III) salt with tris(4-methoxyphenyl)phosphine is not extensively documented in the reviewed scientific literature. However, the reactivity of indium halides with other triarylphosphines and related organophosphorus compounds provides a basis for understanding the potential synthetic routes. For instance, the reaction of indium(III) chloride with tris(trimethylsilyl)phosphine is a known route to indium phosphide researchgate.netrsc.org. This suggests that a salt metathesis reaction between an indium(III) halide and a suitable phosphine reagent is a plausible pathway.
It is important to note that the reactivity of indium(III) compounds with phosphine ligands can also lead to reduction of the indium center, particularly with certain phosphine reagents researchgate.net. Therefore, the choice of reaction conditions and the specific indium precursor would be critical in isolating the desired Indium(III) complex.
Indium-based metal-organic frameworks (In-MOFs) represent a significant class of materials where aryl ligands are incorporated into extended crystalline structures. The synthesis of these frameworks typically involves the reaction of an indium(III) salt with a multitopic organic linker, often an aryl carboxylate, under solvothermal or hydrothermal conditions rsc.orgresearchgate.net. The choice of linker, solvent, and reaction temperature can influence the resulting topology and properties of the MOF rsc.orgresearchgate.netchemsociety.org.ng.
The use of substituted benzene (B151609) dicarboxylate linkers is a common strategy to functionalize In-MOFs and tune their properties rsc.org. For example, the introduction of alkoxy chains on a 1,4-benzenedicarboxylate linker has been shown to impact the network topology of zinc-based MOFs, suggesting a similar potential for controlling the structure of In-MOFs researchgate.net.
Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of In-MOFs rsc.orgsdu.dknih.gov. These methods involve heating a mixture of the indium salt and the aryl ligand in a sealed vessel, often in a high-boiling solvent like N,N-dimethylformamide (DMF) researchgate.net. The slow cooling of the reaction mixture can lead to the formation of single crystals suitable for X-ray diffraction analysis.
The following table summarizes examples of In-MOFs synthesized with aryl-based linkers, highlighting the diversity of structures that can be achieved.
| MOF Designation | Indium Source | Aryl Ligand | Synthesis Method | Solvent | Ref. |
| In-DM-BP | In(III) salt | Concave tetracarboxylic acid | Solvothermal | Not Specified | rsc.org |
| In-DH-BP | In(III) salt | Concave tetracarboxylic acid | Solvothermal | Not Specified | rsc.org |
| In-TM-BP | In(III) salt | Concave tetracarboxylic acid | Solvothermal | Not Specified | rsc.org |
| InOF-5 | In(NO₃)₃ | isonicotinate (inc) | Solvothermal | Not Specified | |
| InOF-6 | In(NO₃)₃ | pyridine-3,5-dicarboxylate (pdc) | Solvothermal | Not Specified | |
| InOF-7 | In(NO₃)₃ | 3,5-pyridinedicarboxylate (nia) | Solvothermal | Not Specified | |
| InOF-8 | In(NO₃)₃ | 3,5-pyridinedicarboxylate (nia) | Solvothermal | Not Specified |
These examples demonstrate the versatility of synthetic methodologies for creating crystalline indium-organic frameworks with a variety of aryl-containing building blocks. The principles governing the self-assembly of these frameworks are crucial for the rational design of new materials with desired functionalities.
Advanced Spectroscopic and Structural Characterization of Indium, Tris 4 Methoxyphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure and electronic environment of Indium, tris(4-methoxyphenyl)-. A combination of techniques, including solid-state ¹¹⁵In NMR and solution-state ¹H and ¹³C NMR, provides a comprehensive understanding of the compound's atomic arrangement and the local environment of the indium center.
Solid-State ¹¹⁵In NMR for Probing Indium Coordination Environments
Solid-state ¹¹⁵In NMR spectroscopy is a highly sensitive technique for directly examining the local environment of the indium nucleus. rsc.org The ¹¹⁵In isotope has a nuclear spin of I = 9/2 and a large nuclear electric quadrupole moment, which makes its NMR parameters particularly responsive to the symmetry and nature of the coordination sphere. chemrxiv.org The interaction of this quadrupole moment with the local electric field gradient (EFG) at the indium nucleus provides detailed information about the electronic structure and geometry of the coordination environment. rsc.org
Studies on various indium complexes have demonstrated the feasibility and power of this technique. rsc.orgrsc.org High-quality ¹¹⁵In solid-state NMR spectra are most effectively acquired at high magnetic-field strengths, which helps to overcome challenges associated with the large spectral widths often encountered. rsc.org The sensitivity of ¹¹⁵In NMR parameters to the local chemical environment makes it an invaluable tool for characterizing the structure and symmetry of indium-containing compounds, especially for materials where single-crystal X-ray diffraction data may be unavailable. rsc.org
Elucidation of Molecular Structure via ¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the molecular structure of the organic framework of Indium, tris(4-methoxyphenyl)-. The spectra provide characteristic signals corresponding to the methoxyphenyl ligands attached to the indium atom.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the symmetry of the 4-methoxyphenyl (B3050149) group, the aromatic region typically displays two doublets corresponding to the protons ortho and meta to the indium center. A sharp singlet would correspond to the protons of the methoxy (-OCH₃) group.
The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon environment in the molecule. Key signals include those for the ipso-carbon directly bonded to the indium atom, the ortho-, meta-, and para-carbons of the phenyl ring, and the carbon of the methoxy group. The precise chemical shifts can be definitively assigned using two-dimensional NMR techniques such as HSQC and HMBC. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-methoxyphenyl Ligand Note: These are predicted values based on analogous compounds. Actual shifts may vary.
| Atom | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic H (ortho to In) | ¹H | ~7.2 - 7.5 | Doublet |
| Aromatic H (meta to In) | ¹H | ~6.8 - 7.0 | Doublet |
| Methoxy H (-OCH₃) | ¹H | ~3.8 | Singlet |
| C-In (ipso) | ¹³C | ~145 - 155 | Singlet |
| C (para, with OCH₃) | ¹³C | ~158 - 162 | Singlet |
| C (ortho to In) | ¹³C | ~135 - 140 | Singlet |
| C (meta to In) | ¹³C | ~113 - 116 | Singlet |
Determination of Nuclear Quadrupolar and Magnetic Shielding Parameters at Indium Centers
Advanced solid-state ¹¹⁵In NMR experiments allow for the quantitative determination of key physical parameters, namely the nuclear quadrupolar coupling constant (Cₒ) and the magnetic shielding tensor. rsc.org These parameters provide a numerical description of the electric field gradient and the electronic shielding at the indium nucleus, respectively.
The quadrupolar coupling constant, Cₒ, is a measure of the strength of the interaction between the nuclear quadrupole moment and the electric field gradient. Its value is highly sensitive to the geometry of the indium coordination sphere; a more symmetric environment (e.g., perfectly tetrahedral or octahedral) results in a smaller Cₒ value. For various indium(III) complexes, Cₒ values have been observed to range widely, for instance, from approximately 106 MHz to 200 MHz in certain coordination complexes, and from around 1.25 MHz to over 166 MHz in a series of trihalide adducts. rsc.orgnih.govfigshare.com
The magnetic shielding tensor describes how the electron cloud around the indium nucleus shields it from the external magnetic field. The anisotropy of this tensor, often reported as its span (Ω), reflects the directional dependence of the shielding. Spans for indium magnetic shielding tensors have been reported in ranges from 85 ± 15 to 550 ± 60 ppm for some coordination complexes and 40 ± 7 to 710 ± 60 ppm for trihalide adducts. rsc.orgnih.gov These parameters can be accurately extracted by analyzing the ¹¹⁵In NMR lineshapes, often with the aid of computational modeling. nih.gov
Table 2: Representative ¹¹⁵In NMR Parameters from Indium Complexes
| Parameter | Symbol | Typical Range of Values | Structural Information Provided |
|---|---|---|---|
| Quadrupolar Coupling Constant | Cₒ | ±1 to 200 MHz rsc.orgnih.govfigshare.com | Symmetry of the local indium environment |
X-ray Diffraction Analysis
X-ray diffraction provides the most definitive method for characterizing the solid-state structure of a crystalline compound like Indium, tris(4-methoxyphenyl)-.
Single Crystal X-ray Diffraction for Defining Molecular and Crystal Structures
Single-crystal X-ray diffraction is a powerful analytical technique that yields a detailed three-dimensional model of the atomic arrangement within a crystal. carleton.edu By measuring the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise positions of each atom in the molecule. carleton.edu
This analysis provides fundamental structural information, including:
Unit cell dimensions: The size and shape of the repeating unit that forms the crystal lattice.
Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles they form. carleton.edu
Molecular conformation: The specific spatial arrangement or twist of the 4-methoxyphenyl groups relative to the indium center.
Intermolecular interactions: Details of how individual molecules pack together in the crystal lattice, including any non-covalent interactions.
The resulting crystal structure is the unambiguous proof of the compound's molecular identity and solid-state conformation. carleton.edu
Geometrical Analysis of the Indium Coordination Sphere
From the atomic coordinates obtained via single-crystal X-ray diffraction, a detailed geometrical analysis of the indium coordination sphere can be performed. For a three-coordinate species like Indium, tris(4-methoxyphenyl)-, the indium center is expected to adopt a trigonal planar or a slightly distorted trigonal pyramidal geometry.
The key parameters defining this geometry are the In-C bond lengths and the C-In-C bond angles. The degree of pyramidalization can be quantified by the sum of the C-In-C angles; a sum of 360° indicates a perfectly trigonal planar geometry, while a smaller sum suggests a pyramidal structure. These structural details are crucial for understanding the steric and electronic properties of the molecule.
Table 3: Expected Geometrical Parameters for the Indium Coordination Sphere Note: These are typical values based on analogous triarylindium compounds. Actual parameters would be determined by X-ray diffraction.
| Parameter | Description | Expected Value |
|---|---|---|
| In-C Bond Length | The distance between the indium atom and the ipso-carbon of the phenyl ring. | 2.10 - 2.20 Å |
| C-In-C Bond Angle | The angle formed by two carbon atoms and the central indium atom. | 115 - 120° |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry serves as a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For Indium, tris(4-methoxyphenyl)-, the molecular ion peak ([M]⁺) would be expected to correspond to its molecular weight. Given the atomic mass of Indium (approximately 114.82 u) and the mass of the 4-methoxyphenyl group (C₇H₇O, approximately 107.12 u), the molecular weight of Indium, tris(4-methoxyphenyl)- (C₂₁H₂₁InO₃) is approximately 436.21 u. The mass spectrum would therefore be expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of approximately 436.
Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. A plausible fragmentation pathway for Indium, tris(4-methoxyphenyl)- would involve the successive loss of the 4-methoxyphenyl ligands. This process would result in the formation of characteristic fragment ions.
Key Fragmentation Steps:
Loss of the first 4-methoxyphenyl radical: The initial fragmentation would likely be the cleavage of one of the Indium-Carbon bonds, resulting in the loss of a 4-methoxyphenyl radical (•C₆H₄OCH₃). This would generate a prominent fragment ion, [In(C₆H₄OCH₃)₂]⁺.
Loss of the second 4-methoxyphenyl radical: The resulting fragment ion could then lose a second 4-methoxyphenyl radical to form the [In(C₆H₄OCH₃)]⁺ ion.
Loss of the final 4-methoxyphenyl group: Finally, the loss of the last organic ligand would result in the bare Indium ion, [In]⁺.
Further fragmentation of the 4-methoxyphenyl cation itself could also occur, leading to smaller fragment ions.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of Indium, tris(4-methoxyphenyl)-
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | [In(C₇H₇O)₃]⁺ | ~436 | Molecular Ion |
| [M - C₇H₇O]⁺ | [In(C₇H₇O)₂]⁺ | ~329 | Loss of one 4-methoxyphenyl group |
| [M - 2(C₇H₇O)]⁺ | [In(C₇H₇O)]⁺ | ~222 | Loss of two 4-methoxyphenyl groups |
| [In]⁺ | [In]⁺ | ~115 | Indium cation |
| [C₇H₇O]⁺ | [C₇H₇O]⁺ | ~107 | 4-methoxyphenyl cation |
Note: The m/z values are approximate and based on the most common isotopes. The actual spectrum would show an isotopic pattern characteristic of Indium.
Infrared (IR) Spectroscopy for Vibrational Mode Characterization
The IR spectrum of Indium, tris(4-methoxyphenyl)- would be dominated by the vibrational modes of the aromatic rings and the methoxy groups.
Characteristic Vibrational Modes:
C-H Stretching (Aromatic): The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear in the region of 3100-3000 cm⁻¹.
C-H Stretching (Aliphatic): The C-H bonds of the methyl group (-OCH₃) will exhibit stretching vibrations in the 2960-2850 cm⁻¹ range.
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in several sharp bands in the 1600-1450 cm⁻¹ region.
C-O Stretching (Ether): Aryl-alkyl ethers, such as the methoxyphenyl group, characteristically show two distinct C-O stretching bands. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch is anticipated near 1040 cm⁻¹. bartleby.com
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) ring, a strong absorption is typically observed in the 850-800 cm⁻¹ region.
Interactive Data Table: Inferred IR Absorption Bands for Indium, tris(4-methoxyphenyl)-
| Vibrational Mode | Functional Group | Inferred Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | C-H (Aromatic) | 3100-3000 |
| Aliphatic C-H Stretch | C-H (Methyl) | 2960-2850 |
| Aromatic C=C Stretch | C=C (Aromatic) | 1600-1450 |
| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | ~1250 |
| Symmetric C-O-C Stretch | Aryl-O-CH₃ | ~1040 |
| Aromatic C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 850-800 |
Reaction Chemistry and Mechanistic Studies of Indium, Tris 4 Methoxyphenyl
Reactivity Profiles in Organic Transformations
The reactivity of Indium, tris(4-methoxyphenyl)- is characterized by its notable chemoselectivity and the significant influence of the 4-methoxyphenyl (B3050149) groups on its behavior in chemical reactions.
Electronic and Steric Influence of the 4-Methoxyphenyl Group on Reactivity
The 4-methoxyphenyl group in Indium, tris(4-methoxyphenyl)- exerts both electronic and steric effects that modulate its reactivity. The methoxy (B1213986) group at the para position is an electron-donating group, which increases the electron density on the indium-bound aryl ring. This electronic effect can influence the transmetalation step in palladium-catalyzed cross-coupling reactions. Generally, electron-rich aryl groups can facilitate the transmetalation process, potentially leading to faster reaction rates compared to electron-deficient or unsubstituted aryl groups.
Mechanistic Insights into Indium-Mediated and Indium-Catalyzed Reactions
The mechanisms through which Indium, tris(4-methoxyphenyl)- participates in organic reactions are multifaceted, involving nucleophilic processes and its function as a Lewis acid catalyst.
Nucleophilic Processes and Formation of Carbon-Carbon and Nitrogen-Carbon Bonds
Triorganoindium reagents are effective nucleophiles in various carbon-carbon and carbon-nitrogen bond-forming reactions. nih.govnih.gov In palladium-catalyzed cross-coupling reactions, the triorganoindium compound acts as the source of the nucleophilic aryl group. The catalytic cycle typically involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the triorganoindium reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.
The formation of carbon-carbon bonds using triorganoindium reagents has been demonstrated in the synthesis of biaryls, vinylarenes, and aryl ketones. rsc.orgrsc.org Similarly, these reagents can be employed in the formation of carbon-nitrogen bonds, for instance, in the arylation of amines, although this application is less common than C-C bond formation. The mild reactivity of the indium reagent is again advantageous in these processes, allowing for the coupling of substrates with a wide range of functional groups.
Role of Indium as a Lewis Acid Catalyst and its Activation Modes
Beyond its role as a nucleophilic reagent, the indium center in triorganoindium compounds can function as a Lewis acid. nih.govwikipedia.orgrsc.org This Lewis acidity allows it to activate electrophilic substrates, facilitating subsequent reactions. For example, in carbonyl addition reactions, the indium atom can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
The activation modes of indium Lewis acids can vary depending on the reaction. In some cases, the triorganoindium compound may act as a catalyst, being regenerated at the end of the reaction cycle. In other instances, it may be consumed as a stoichiometric reagent that also serves to activate the substrate. The presence of the electron-donating 4-methoxyphenyl groups in Indium, tris(4-methoxyphenyl)- might be expected to slightly reduce the Lewis acidity of the indium center compared to a triorganoindium compound with electron-withdrawing groups. However, it can still effectively catalyze a range of organic transformations.
Investigation of Multi-Group Transfer in Triorganoindium Reagents
A significant feature of triorganoindium reagents in palladium-catalyzed cross-coupling reactions is their ability to transfer all three organic groups from the indium atom to the electrophile. rsc.orgacs.org This represents a high level of atom economy, a key principle of green chemistry. In contrast to some other organometallic reagents where only one or two of the organic groups are typically transferred, the efficient utilization of all three groups in triorganoindium reagents makes them highly attractive for sustainable chemical synthesis.
The mechanism for this multi-group transfer is believed to involve the sequential transmetalation of the organic groups from the indium species to the palladium center. After the first group is transferred from R₃In, the resulting R₂InX species can still participate in the catalytic cycle, transferring a second and then a third organic group. This efficient transfer is a hallmark of organoindium chemistry and contributes to the cost-effectiveness and environmental friendliness of these reagents.
The following table provides a generalized scheme for the multi-group transfer in a palladium-catalyzed cross-coupling reaction.
| Step | Reactants | Products | Description |
|---|---|---|---|
| 1 | Ar-Pd-X + R₃In | Ar-Pd-R + R₂InX | First group transfer |
| 2 | Ar-Pd-X + R₂InX | Ar-Pd-R + RInX₂ | Second group transfer |
| 3 | Ar-Pd-X + RInX₂ | Ar-Pd-R + InX₃ | Third group transfer |
This table illustrates the sequential transfer of organic groups (R) from a triorganoindium reagent in a palladium-catalyzed cross-coupling reaction with an aryl halide (Ar-X).
Exploration of Indium-Involved Radical Reaction Pathways
The involvement of organoindium compounds in radical reaction pathways is a subject of ongoing research, offering alternative and often milder methods for carbon-carbon bond formation. While specific mechanistic studies on Indium, tris(4-methoxyphenyl)- are not extensively detailed in the current literature, the broader field of organoindium chemistry provides significant insights into potential radical pathways. These reactions are typically initiated through single-electron transfer (SET) processes, either from a metallic indium source or through photoredox catalysis involving organoindium reagents.
Recent advancements have demonstrated the utility of photoredox catalysis to unlock novel reaction pathways for alkyl indium compounds, establishing them as sources of alkyl radicals upon light-promoted single electron oxidation. rsc.org This approach has been successfully applied in dual photocatalytic/nickel cross-coupling reactions with aryl bromides. rsc.orgrsc.org The generation of organic radicals from organometallic compounds is a critical step in such metallaphotoredox cross-coupling reactions. rsc.orgresearchgate.net
Another significant pathway for initiating radical reactions involves the use of indium metal itself. Indium can act as a reducing agent, inducing the formation of a radical intermediate. acs.org The mechanism often involves an initial one-electron transfer process. nationalmaglab.org This method is particularly advantageous as it can often be carried out in aqueous media, presenting a more environmentally benign alternative to traditional methods that may require toxic reagents or flammable organic solvents. wikipedia.org
The formation of aryl indium(III) reagents can also proceed through the interaction of aryl radicals with indium(I) salts, such as indium(I) bromide. acs.org This indicates that indium species can effectively trap radical intermediates to form stable organometallic reagents, which can then be used in subsequent reactions. acs.org
While direct studies on the radical reactions of Indium, tris(4-methoxyphenyl)- are sparse, the established reactivity of other organoindium compounds provides a framework for understanding its potential behavior. It is plausible that the 4-methoxyphenyl groups could be transferred via a radical mechanism under appropriate reaction conditions, such as in the presence of a photocatalyst or a suitable oxidant/reductant.
To illustrate the conditions and outcomes of indium-mediated radical reactions, the following table presents data from a study on the reaction of α-(trifluoromethyl)styrenes with various organoindium reagents under photocatalytic conditions. This serves as a representative example of the types of transformations achievable through indium-involved radical pathways.
Table 1: Reaction of α-(Trifluoromethyl)styrenes with Organoindium Reagents
| Entry | Organoindium Reagent | Product | Yield (%) |
|---|---|---|---|
| 1 | Tri(tert-butyl)indium | 3,3-dimethyl-1-(2,2,2-trifluoro-1-phenylethyl)butane | 95 |
| 2 | Tri(isopropyl)indium | 2-methyl-1-(2,2,2-trifluoro-1-phenylethyl)propane | 88 |
| 3 | Tri(ethyl)indium | 1-(2,2,2-trifluoro-1-phenylethyl)propane | 65* |
*Reaction conditions: 2.0 equivalents of the organoindium reagent were used; reaction time was 16 hours. For other entries, the reaction was complete within 30 minutes. rsc.org
This data highlights the efficiency of organoindium reagents in generating radicals for addition reactions. The tertiary indium reagent proved to be the most effective, which is consistent with the formation of the most stable tertiary radical. rsc.org
Coordination Chemistry and Supramolecular Interactions of Indium, Tris 4 Methoxyphenyl
Principles of Indium(III) Coordination Complex Formation
Ligand Binding Characteristics and Resulting Coordination Geometries
Indium(III) complexes exhibit a range of coordination numbers, most commonly from four to six, leading to various geometries. researchgate.netlibretexts.org In the absence of coordinating ligands, three-coordinate organoindium compounds like Indium, tris(4-methoxyphenyl)- are expected to adopt a trigonal planar geometry around the indium center. Upon reaction with Lewis bases, the coordination number increases, and the geometry changes accordingly.
For instance, the addition of a single monodentate ligand would lead to a four-coordinate complex, which can adopt either a tetrahedral or a square planar geometry, with tetrahedral being more common for main group elements like indium. youtube.com The coordination of two monodentate ligands or one bidentate ligand results in a five-coordinate complex, which can exhibit trigonal bipyramidal or square pyramidal geometries. libretexts.org The formation of six-coordinate complexes, typically with three bidentate ligands or a combination of monodentate and bidentate ligands, generally results in an octahedral geometry. wikipedia.orgnih.gov
The specific geometry adopted by a coordination complex of Indium, tris(4-methoxyphenyl)- will depend on the electronic and steric properties of the incoming ligand. Small, strongly donating ligands are more likely to lead to higher coordination numbers, while bulky ligands may only allow for the formation of lower-coordinate complexes.
| Coordination Number | Geometry | Ideal Bond Angles |
|---|---|---|
| 3 | Trigonal Planar | 120° |
| 4 | Tetrahedral | 109.5° |
| 4 | Square Planar | 90°, 180° |
| 5 | Trigonal Bipyramidal | 90°, 120°, 180° |
| 5 | Square Pyramidal | 90°, 180° |
| 6 | Octahedral | 90°, 180° |
Influence of the 4-Methoxyphenyl (B3050149) Group on Coordination Modes and Strength
The 4-methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent at the para position, influences the electronic properties of the indium center. The methoxy group increases the electron density on the phenyl ring through resonance, which in turn can affect the Lewis acidity of the indium atom. A higher electron density on the indium would be expected to decrease its Lewis acidity, thereby affecting the strength of the coordination bonds formed with incoming ligands.
Sterically, the three 4-methoxyphenyl groups create a crowded environment around the indium center. This steric hindrance can play a significant role in determining the coordination number and the ability of ligands to approach and bind to the indium atom. Bulky ligands will face greater steric repulsion, potentially leading to the formation of complexes with lower coordination numbers or distorted geometries. The steric profile of the ligands is a critical factor in tuning the reactivity of indium complexes. chemrxiv.org
Investigation of Solution and Solid-State Stability of Indium Coordination Compounds
The stability of coordination compounds of Indium, tris(4-methoxyphenyl)- in both solution and the solid state is a crucial aspect of their chemistry. Stability in this context refers to the resistance of the complex to dissociation of its ligands or decomposition.
In solution, the stability of a coordination complex is often discussed in terms of its formation constant (Kf) or, conversely, its dissociation constant (Kd). A high formation constant indicates a stable complex that is less likely to dissociate into its constituent metal ion and ligands. The stability can be influenced by factors such as the nature of the solvent, temperature, and the concentration of the species involved. For indium(III) complexes, the chelate effect is a significant stabilizing factor, where multidentate ligands form more stable complexes than a series of analogous monodentate ligands.
In the solid state, the stability of a coordination compound is related to its lattice energy and the strength of the intermolecular forces within the crystal structure. Crystalline solids of indium coordination compounds can exhibit long-term stability under appropriate storage conditions. The thermal stability of such compounds can be investigated using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which provide information about the temperatures at which decomposition or phase changes occur. researchgate.net
Supramolecular Interactions in Indium-Containing Systems
Beyond the primary coordination bonds, weaker non-covalent interactions play a vital role in the structure and properties of indium-containing systems, including those derived from Indium, tris(4-methoxyphenyl)-. wikipedia.org These interactions are fundamental to the formation of supramolecular assemblies. mdpi.com
Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The 4-methoxyphenyl groups in Indium, tris(4-methoxyphenyl)- provide opportunities for various non-covalent interactions. The aromatic rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align in a parallel or offset fashion. mdpi.com These interactions are a significant driving force in the self-assembly of aromatic compounds. elsevierpure.com
Furthermore, the methoxy groups can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as protic solvents or ligands with N-H or O-H groups, hydrogen bonds can form, influencing the packing of the molecules in the solid state and their aggregation in solution. The interplay of these non-covalent forces can lead to the formation of well-defined three-dimensional structures. mdpi.combeilstein-journals.org
| Interaction Type | Description | Potential Role |
|---|---|---|
| π-π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. | Directs the assembly of molecules in the solid state and in solution. mdpi.com |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The methoxy oxygen can act as a hydrogen bond acceptor, influencing crystal packing and solubility. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the solid-state structure. mdpi.com |
| C-H···π Interactions | Interaction between a C-H bond and a π-system. | Can contribute to the stabilization of the three-dimensional structure. elsevierpure.com |
Role of Supramolecular Assembly in Indium Chemistry
Supramolecular assembly, driven by non-covalent interactions, is a powerful tool for constructing complex, functional architectures from molecular building blocks. In the context of indium chemistry, supramolecular assembly can lead to the formation of coordination polymers, metal-organic frameworks (MOFs), and other extended structures. researchgate.net
While specific examples involving Indium, tris(4-methoxyphenyl)- are not extensively documented, the principles can be extrapolated. By choosing appropriate ligands that can bridge between indium centers, it is possible to form one-, two-, or three-dimensional networks. The 4-methoxyphenyl groups would then decorate the interior or exterior of these frameworks, influencing their porosity, stability, and potential for host-guest chemistry. The formation of such supramolecular structures is often achieved through halogen bonding or other directional non-covalent interactions. jyu.finih.gov The resulting materials can have applications in areas such as catalysis, gas storage, and sensing.
Computational and Theoretical Studies on Indium, Tris 4 Methoxyphenyl
Density Functional Theory (DFT) Calculations
Electronic Structure, Bonding Analysis, and Molecular Orbital Characterization
DFT calculations are instrumental in elucidating the electronic structure of molecules. For Indium, tris(4-methoxyphenyl)-, a theoretical investigation would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. Subsequent calculations would reveal key electronic properties.
The analysis of the electronic structure would involve mapping the electron density distribution, which is crucial for understanding the nature of the chemical bonds. The bond between the indium center and the carbon atoms of the 4-methoxyphenyl (B3050149) ligands is expected to have a significant covalent character, with some degree of polarity due to the difference in electronegativity between indium and carbon.
Molecular Orbital (MO) theory, within the DFT framework, provides a detailed picture of the bonding. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. In a typical triorganoindium compound, the HOMO is often associated with the In-C bonds, while the LUMO is primarily localized on the indium center, highlighting its Lewis acidic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule.
Natural Bond Orbital (NBO) analysis is another powerful tool often employed in conjunction with DFT to analyze bonding in detail. NBO analysis would provide information on the hybridization of the atomic orbitals and the nature of the donor-acceptor interactions between the ligands and the indium center.
Theoretical Determination of Electric Field Gradients and Magnetic Shielding Tensors at Indium Nuclei
The indium nucleus (¹¹⁵In) is NMR-active and possesses a nuclear quadrupole moment, which makes it a sensitive probe of its local electronic environment. DFT calculations are essential for interpreting experimental solid-state ¹¹⁵In NMR spectra by computing the Electric Field Gradient (EFG) and magnetic shielding tensors.
The EFG tensor describes the interaction of the nuclear quadrupole moment with the non-uniform distribution of electric charge around the nucleus. Its magnitude is represented by the quadrupolar coupling constant (Cq), which is directly related to the symmetry of the electron density at the indium nucleus. A more symmetric environment results in a smaller Cq value.
The magnetic shielding tensor describes the modification of the external magnetic field at the nucleus due to the surrounding electrons. This tensor provides information about the chemical shift anisotropy (CSA), which is a measure of the orientation dependence of the chemical shift.
While no specific computational data for Indium, tris(4-methoxyphenyl)- is available, studies on other indium complexes demonstrate a strong correlation between the calculated EFG and magnetic shielding tensors and the experimental solid-state NMR data. These calculations are crucial for assigning spectral features to specific indium sites and for gaining a deeper understanding of the local structure and bonding.
Computational Elucidation of Reaction Mechanisms and Transition States
DFT calculations are a cornerstone in the investigation of reaction mechanisms involving organometallic compounds. For reactions where Indium, tris(4-methoxyphenyl)- might act as a reagent or catalyst, DFT can be used to map the potential energy surface, identifying reactants, products, intermediates, and, most importantly, transition states.
The elucidation of a reaction mechanism involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor in the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the reactants and products.
For indium-catalyzed reactions, computational studies on analogous systems have shed light on mechanisms such as electrophilic activation of substrates, where the Lewis acidic indium center coordinates to a functional group, making it more susceptible to nucleophilic attack. In the context of cross-coupling reactions involving triorganoindium reagents, DFT studies can help to understand the transmetalation step, which is a critical part of the catalytic cycle.
Theoretical Assessment of Ligand Basicity and Binding Affinities
The basicity of the 4-methoxyphenyl ligand can be assessed computationally by calculating its proton affinity or its interaction energy with a model Lewis acid. DFT methods can provide reliable estimates of these properties. The binding affinity of the 4-methoxyphenyl ligands to the indium center can be quantified by calculating the bond dissociation energy (BDE) of the In-C bond. A higher BDE would indicate a stronger and more stable bond.
Furthermore, the electronic nature of the ligands influences the Lewis acidity of the indium center. Electron-donating groups like the methoxy (B1213986) group are expected to increase the electron density on the indium atom, thereby reducing its Lewis acidity compared to triphenylindium, for example. This modulation of Lewis acidity can have significant implications for the catalytic activity of the compound.
Molecular Dynamics Simulations and Reaction Pathway Mapping
While DFT calculations are excellent for studying static properties and reaction pathways at the quantum mechanical level, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interactions between particles.
For Indium, tris(4-methoxyphenyl)-, MD simulations could be employed to study its conformational dynamics, such as the rotation of the 4-methoxyphenyl groups around the In-C bonds. In a solution, MD simulations can also provide information about the solvation structure around the molecule and its interactions with solvent molecules.
In the context of reaction dynamics, MD simulations can be used to explore the potential energy surface and identify various reaction pathways. By simulating the trajectory of a reaction, it is possible to gain a more complete understanding of the factors that influence the outcome of a chemical process. While no specific MD studies on Indium, tris(4-methoxyphenyl)- have been reported, this computational technique holds significant potential for investigating its dynamic properties and reactivity in complex environments.
Advanced Materials Applications and Precursor Chemistry
Precursor Role in the Synthesis of Indium-Containing Nanomaterials
Controlled Synthesis of Indium Oxide and Indium Chalcogenide Nanoparticles
No research was found that details the use of Indium, tris(4-methoxyphenyl)- as a precursor for the controlled synthesis of indium oxide or indium chalcogenide nanoparticles. General methods for synthesizing these nanoparticles often involve the reduction of indium salts like indium chloride or the thermal decomposition of other indium-organic complexes. vnu.edu.vnresearchgate.netresearchgate.net
Application as Single-Source Precursors for Thin Film Deposition
There is no available literature describing the application of Indium, tris(4-methoxyphenyl)- as a single-source precursor for thin film deposition. The single-source precursor approach is valued for depositing materials like indium arsenide or indium tin oxide, but studies focus on other specifically designed molecular precursors. rsc.orgacs.orgmdpi.com
Functional Materials for Optoelectronics and Electronics
Utility in Transparent Conductive Films and Semiconductor Fabrication
The utility of Indium, tris(4-methoxyphenyl)- in the fabrication of transparent conductive films (such as Indium Tin Oxide, ITO) or in general semiconductor manufacturing is not documented in the scientific literature. The fabrication of these materials typically relies on well-established indium sources and deposition techniques. diamondcoatings.co.ukresearchgate.netutdallas.eduindium.com
Development of Indium-Based Materials for Sensor Technologies
No studies were identified that link Indium, tris(4-methoxyphenyl)- to the development of indium-based materials for sensor technologies. Research in this area often focuses on the properties of indium oxides and other indium compounds for detecting various gases and chemical species. researchgate.net
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Methodologies
The advancement of organoindium chemistry is intrinsically linked to the development of efficient and versatile synthetic routes. While traditional methods for preparing triorganoindium reagents exist, future research is anticipated to focus on novel pathways that offer improved yields, functional group tolerance, and sustainability.
Current synthetic strategies often involve the reaction of indium halides with organolithium or Grignard reagents. wikipedia.org However, these methods can be hampered by the need for strictly controlled reaction conditions and the generation of stoichiometric byproducts. Emerging methodologies are expected to explore direct insertion of indium metal into organic halides, a more atom-economical approach. nih.gov The influence of additives and reaction media on the efficiency and selectivity of such direct methods warrants further investigation to optimize the synthesis of functionalized triarylindium compounds like Indium, tris(4-methoxyphenyl)-. njtech.edu.cn
Furthermore, the development of "green" synthetic protocols is a paramount objective. This includes the use of environmentally benign solvents, potentially aqueous media, and catalytic approaches to the synthesis of organoindium reagents. njtech.edu.cnresearchgate.net The unique reactivity of organoindium reagents and their mildness compared to other organometallics make them suitable for transformations involving sensitive functional groups, thereby enabling more straightforward and efficient synthetic sequences. njtech.edu.cn
Table 1: Comparison of Synthetic Methodologies for Triorganoindium Reagents
| Methodology | Advantages | Disadvantages | Future Research Focus |
| Transmetalation (Organolithium/Grignard) | Well-established, versatile | Requires stoichiometric organometallic reagents, sensitive to air and moisture | Development of milder reaction conditions and improved functional group tolerance. |
| Direct Insertion of Indium Metal | High atom economy, simpler starting materials | Can require activation of indium, batch-to-batch variability | Understanding the role of surface properties and anticaking agents nih.gov, development of catalytic activation methods. |
| Halogen-Metal Exchange | Good for preparing functionalized reagents | Can require cryogenic temperatures, stoichiometric exchange reagents | Expansion to a broader range of functional groups and development of catalytic exchange processes. |
| Green Synthetic Routes | Environmentally friendly, potentially lower cost | Often require further optimization for high yields and broad applicability | Exploration of aqueous media, biodegradable solvents, and energy-efficient reaction conditions. njtech.edu.cn |
Design and Development of Highly Selective and Sustainable Catalytic Systems
While indium salts like indium(III) chloride have been extensively studied as Lewis acid catalysts, the catalytic potential of well-defined organoindium compounds such as Indium, tris(4-methoxyphenyl)- remains largely untapped. lucp.netresearchgate.net Future research is expected to focus on harnessing the unique Lewis acidity and electronic properties of this compound to develop novel, highly selective, and sustainable catalytic systems.
The electron-donating methoxy (B1213986) groups on the phenyl rings of Indium, tris(4-methoxyphenyl)- can modulate the Lewis acidity of the indium center, potentially leading to unique catalytic activities and selectivities in organic transformations. This opens avenues for its application in a range of reactions, including but not limited to:
Lewis Acid Catalysis: Promoting reactions such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and multicomponent reactions under mild conditions. The design of chiral ligands for the indium center could also enable enantioselective catalysis. nih.govresearchgate.net
Cross-Coupling Reactions: While often used as a reagent, the potential of organoindium compounds to participate in catalytic cycles themselves is an area ripe for exploration.
Polymerization Catalysis: Investigating the ability of Indium, tris(4-methoxyphenyl)- to initiate or catalyze polymerization reactions, potentially leading to new polymeric materials with tailored properties. ubc.ca
A significant driver in this field is the push towards sustainable chemistry. acs.org Research will likely focus on developing catalytic systems that are reusable, operate under mild conditions, and utilize non-toxic and abundant materials. lucp.netchemrevlett.com The design of heterogeneous catalysts, where Indium, tris(4-methoxyphenyl)- is immobilized on a solid support, could offer a practical solution for catalyst recovery and recycling.
Advanced Structural Elucidation Techniques for Complex Organoindium Species
A thorough understanding of the structure-property relationships of organoindium compounds is crucial for their rational design and application. While single-crystal X-ray diffraction provides definitive solid-state structures, advanced spectroscopic techniques are essential for characterizing these species in solution and understanding their dynamic behavior.
Future research will increasingly rely on a multi-technique approach for the structural elucidation of complex organoindium species like Indium, tris(4-methoxyphenyl)-. Solid-state NMR, particularly ¹¹⁵In NMR, is a powerful tool for probing the local environment of the indium nucleus in the solid state, providing valuable information on coordination geometry and intermolecular interactions. rsc.orgresearchgate.netrsc.orgkent.ac.uk Combining experimental solid-state NMR data with density functional theory (DFT) calculations can provide deeper insights into the electronic structure and bonding. nih.govnih.gov
In solution, advanced two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC will be instrumental in unambiguously assigning proton and carbon signals, especially for more complex derivatives of Indium, tris(4-methoxyphenyl)-. nih.gov These techniques can also be used to study dynamic processes such as ligand exchange and fluxional behavior in solution.
Table 2: Advanced Techniques for Structural Elucidation of Organoindium Compounds
| Technique | Information Provided | Future Applications for Indium, tris(4-methoxyphenyl)- |
| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing in the solid state. | Determination of the solid-state structure of new derivatives and adducts. |
| Solid-State ¹¹⁵In NMR | Local coordination environment, symmetry, and electronic structure around the indium nucleus. rsc.orgresearchgate.net | Characterization of polymorphic forms, and studying host-guest interactions in materials. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, unambiguous assignment of ¹H and ¹³C signals in solution. nih.gov | Structural confirmation of new synthetic derivatives and studying solution-state dynamics. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight and fragmentation patterns. | Identification of reaction intermediates and characterization of new compounds. |
| Computational Chemistry (DFT) | Optimized geometries, electronic structures, and prediction of spectroscopic parameters. nih.govnih.gov | Aiding in the interpretation of experimental data and predicting the properties of new derivatives. |
Integration of Indium, tris(4-methoxyphenyl)- in Multifunctional Material Architectures
The unique electronic properties of organoindium compounds suggest their potential for use in advanced functional materials. A significant emerging opportunity lies in the integration of Indium, tris(4-methoxyphenyl)- into multifunctional material architectures, particularly in the field of organic electronics.
The development of organic light-emitting diodes (OLEDs) is a rapidly advancing area where organometallic compounds play a crucial role as emitters. researchgate.net The methoxy groups in Indium, tris(4-methoxyphenyl)- can influence the electronic properties of the molecule, potentially leading to desirable luminescent characteristics. Future research could explore the synthesis of derivatives of this compound with tailored photophysical properties for application as emissive or charge-transport layers in OLED devices.
Furthermore, the incorporation of Indium, tris(4-methoxyphenyl)- into polymer matrices could lead to the development of novel functional polymers with applications in sensing, catalysis, or as dielectric materials. ubc.ca The ability to tune the properties of the organoindium component through synthetic modification offers a pathway to creating materials with specific and enhanced functionalities.
Computational Predictions and Rational Design for Tailored Indium Complexes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and guiding experimental design. researchgate.net In the context of Indium, tris(4-methoxyphenyl)-, computational studies are expected to play a pivotal role in accelerating the discovery and development of new applications.
Future research will leverage DFT calculations to:
Predict Reactivity and Catalytic Activity: By modeling reaction pathways and transition states, computational studies can provide insights into the potential of Indium, tris(4-methoxyphenyl)- and its derivatives as catalysts for various organic reactions. nih.govmdpi.com This can help in the rational design of more efficient and selective catalysts.
Elucidate Electronic and Spectroscopic Properties: DFT can be used to calculate electronic properties such as HOMO-LUMO gaps and molecular electrostatic potentials, which are crucial for understanding the reactivity and potential applications in materials science. nih.govresearchgate.net Furthermore, the prediction of NMR and vibrational spectra can aid in the interpretation of experimental data. dntb.gov.ua
Design Novel Ligands and Complexes: Computational screening of different ligand architectures can guide the synthesis of new indium complexes with tailored electronic and steric properties for specific applications in catalysis or materials science. aps.orgliverpool.ac.uk
The synergy between computational predictions and experimental validation will be key to unlocking the full potential of Indium, tris(4-methoxyphenyl)- and related organoindium compounds.
Q & A
Q. How can researchers optimize the synthesis of tris(4-methoxyphenyl)indium to achieve high yield and purity?
Methodological Answer:
- Experimental Variables: Systematically vary reaction parameters such as temperature (e.g., 60–120°C), solvent polarity (e.g., THF vs. toluene), and indium precursors (e.g., InCl₃ vs. In(OAc)₃) to identify optimal conditions.
- Analytical Validation: Use thin-layer chromatography (TLC) to monitor reaction progress, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to assess purity .
- Yield Optimization: Employ stoichiometric adjustments (e.g., ligand-to-indium ratios) and inert atmosphere techniques (e.g., Schlenk line) to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing tris(4-methoxyphenyl)indium?
Methodological Answer:
- Structural Confirmation: Single-crystal X-ray diffraction provides definitive structural data, while ¹H/¹³C NMR and FT-IR spectroscopy confirm functional groups and ligand coordination .
- Electronic Properties: UV-Vis spectroscopy can elucidate electronic transitions, and X-ray photoelectron spectroscopy (XPS) determines oxidation states of indium .
- Purity Assessment: High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition .
Advanced Research Questions
Q. What mechanistic role does tris(4-methoxyphenyl)indium play in catalytic cross-coupling reactions?
Methodological Answer:
- Kinetic Studies: Conduct time-resolved NMR or in-situ IR spectroscopy to track intermediate formation (e.g., indium-aryl complexes) during catalysis .
- Isolation of Intermediates: Use low-temperature synthesis or stabilizing ligands (e.g., phosphines) to trap reactive species for structural analysis .
- Computational Modeling: Density functional theory (DFT) calculations can map reaction pathways and identify rate-determining steps .
Q. How can researchers resolve discrepancies in reported catalytic efficiencies of tris(4-methoxyphenyl)indium across studies?
Methodological Answer:
- Controlled Replication: Reproduce experiments under identical conditions (e.g., solvent, temperature, substrate scope) to isolate variables causing discrepancies .
- Data Normalization: Standardize catalytic activity metrics (e.g., turnover number, TOF) and account for impurities via quantitative NMR or ICP-MS .
- Meta-Analysis: Compare crystal structures or spectroscopic data from conflicting studies to identify structural or electronic variations .
Q. What computational approaches are suitable for modeling the electronic structure of tris(4-methoxyphenyl)indium?
Methodological Answer:
- DFT Calculations: Use software like Gaussian or ORCA to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate NMR chemical shifts .
- Ligand Effects: Compare computational results with experimental data (e.g., XPS, UV-Vis) to validate the influence of methoxy substituents on indium’s electron density .
- Reactivity Predictions: Map potential energy surfaces to predict catalytic behavior in cross-coupling or redox reactions .
Q. How does tris(4-methoxyphenyl)indium’s stability vary under thermal or photolytic conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., >150°C) .
- Photolytic Degradation: Expose samples to UV light (e.g., 254 nm) and monitor changes via UV-Vis spectroscopy or HPLC to quantify degradation products .
- Environmental Controls: Store compounds under inert atmospheres or low-light conditions to mitigate decomposition .
Methodological Frameworks for Rigorous Research
- Research Question Design: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with academic goals .
- Experimental Documentation: Maintain detailed logs of reaction conditions, spectroscopic data, and computational parameters to enable replication .
- Ethical and Safety Protocols: Follow hazard guidelines (e.g., PPE, waste disposal) for handling indium compounds, referencing safety data sheets (SDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
